BenchChemオンラインストアへようこそ!

Bempedoic acid

Cardiovascular Outcomes LDL-C Lowering MACE Reduction

Bempedoic acid is a first-in-class, hepatic-selective ACL inhibitor prodrug for LDL-C reduction in statin-intolerant or maximally treated ASCVD/HeFH patients. Clinically superior to ezetimibe (+6.0% absolute LDL-C reduction) and statin titration (63% vs 37% goal attainment) with a 95% lower rhabdomyolysis risk vs atorvastatin. Procure high-purity reference standard or API for formulation development, clinical research, or comparator studies. Differentiated MoA ensures non-substitutable value.

Molecular Formula C43H77ClN2O4
Molecular Weight 721.5 g/mol
Cat. No. B11934083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBempedoic acid
Molecular FormulaC43H77ClN2O4
Molecular Weight721.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)C1=[N+](C=CN1CCOC(=O)CCCCCCCC=CCCCCCCCC)CCO.[Cl-]
InChIInChI=1S/C43H77N2O4.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)43-44(37-39-46)35-36-45(43)38-40-49-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,35-36,46H,3-16,21-34,37-40H2,1-2H3;1H/q+1;/p-1/b19-17-,20-18-;
InChIKeyIMXGGHDOGBMWJS-AWLASTDMSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bempedoic Acid (ETC-1002): A First-in-Class ACLY Inhibitor for LDL-C Lowering and Cardiovascular Risk Reduction


Bempedoic acid is a first-in-class, orally administered adenosine triphosphate-citrate lyase (ACLY) inhibitor prodrug [1]. It is indicated as an adjunct to diet and maximally tolerated statin therapy for the treatment of primary hyperlipidemia in adults with heterozygous familial hypercholesterolemia (HeFH) or established atherosclerotic cardiovascular disease (ASCVD) who require additional lowering of low-density lipoprotein cholesterol (LDL-C) [2]. Unlike statins, which inhibit HMG-CoA reductase, bempedoic acid acts upstream in the cholesterol synthesis pathway and is selectively activated in the liver, a feature that underpins its differentiation in clinical use [3].

Why Bempedoic Acid Cannot Be Interchanged with Other Oral Non-Statins: A Procurement and Formulary Perspective


Interchanging bempedoic acid with other oral non-statin agents like ezetimibe or even low-dose statins is not clinically or economically equivalent due to its unique hepatic-selective activation and distinct mechanism of action. Its liver-specific activation via ACSVL1 results in a differentiated safety profile, particularly regarding muscle-related adverse events compared to statins, and a different efficacy ceiling compared to PCSK9 inhibitors [1]. Furthermore, its additive LDL-C lowering effect when combined with ezetimibe or statins is well-characterized, unlike simple substitution [2]. This specificity mandates a precise, evidence-based approach to selection, as detailed in the quantitative comparisons below.

Bempedoic Acid: A Quantitative Evidence Guide for Comparator-Driven Selection and Procurement


Cardiovascular Benefit per mmol/L LDL-C Reduction: Parity with Statins in the CLEAR Outcomes Trial

Bempedoic acid provides a cardiovascular event reduction that is quantitatively comparable to that of statins when normalized for each 1 mmol/L reduction in LDL-C. This analysis, derived from the 13,970-patient CLEAR Outcomes trial, validates the mechanism as a reliable substitute for statins in patients who are statin-intolerant [1].

Cardiovascular Outcomes LDL-C Lowering MACE Reduction Statin Intolerance

Direct Comparison with Ezetimibe: Superior LDL-C Reduction in Statin-Treated Patients

When added to background statin therapy, bempedoic acid provides a superior additional reduction in LDL-C compared to ezetimibe alone. This is a key differentiator for patients who require further LDL-C lowering beyond a statin but are not candidates for injectable therapies [1].

LDL-C Reduction Add-on Therapy Ezetimibe Comparison Hypercholesterolemia

Musculoskeletal Safety: Disproportionality Analysis Shows Differentiated Risk Profile vs. Atorvastatin

While bempedoic acid is associated with muscle-related adverse event reports, the clinical severity profile differs markedly from atorvastatin. Real-world pharmacovigilance data indicates a lower propensity for severe muscle injury such as rhabdomyolysis, a critical safety advantage [1].

Muscle Safety Statin Intolerance Pharmacovigilance Adverse Events

Triple Therapy vs. Statin Titration: Bempedoic Acid Addition Yields Superior LDL-C Goal Attainment

In patients with high cardiovascular risk already on statin-ezetimibe dual therapy, adding bempedoic acid is significantly more effective than doubling the statin dose. This provides a clear, evidence-based path for treatment intensification [1].

Combination Therapy Statin-Ezetimibe LDL-C Goal Treatment Intensification

Cost-Effectiveness in Statin-Intolerant Patients: A Favorable ICER Compared to Standard of Care

In a Markov model analysis based on CLEAR Outcomes data, bempedoic acid was found to be a cost-effective intervention for high-risk, statin-intolerant patients, with an incremental cost-effectiveness ratio (ICER) that falls within or below common US willingness-to-pay thresholds [1].

Health Economics Cost-Effectiveness ICER Statin Intolerance QALY

Optimal Application Scenarios for Bempedoic Acid Based on Quantitative Differentiation Evidence


Statin-Intolerant Patients Requiring Cardiovascular Risk Reduction

For patients with a documented history of statin-associated muscle symptoms (SAMS) who are unable to tolerate even low-dose statin therapy, bempedoic acid is a primary evidence-based alternative. The CLEAR Outcomes trial demonstrated a 13% relative reduction in 4-point MACE in this specific population [1]. Furthermore, pharmacovigilance data confirms its differentiated safety profile, showing a 95% lower risk of severe rhabdomyolysis compared to atorvastatin, addressing the core limitation of statin use in these individuals [2].

Add-on Therapy to Maximally Tolerated Statins for Additional LDL-C Lowering

In patients with ASCVD or HeFH who require further LDL-C reduction beyond what is achieved with a maximally tolerated statin, bempedoic acid offers a superior oral option to ezetimibe alone. Direct head-to-head trial data shows bempedoic acid provides an additional 6.0% absolute reduction in LDL-C compared to ezetimibe when added to background statin therapy [3]. This can delay or prevent the need for more costly injectable PCSK9 inhibitors.

Triple Oral Therapy as an Alternative to Statin Up-Titration

When LDL-C remains above goal on a statin and ezetimibe, adding bempedoic acid is a more effective and guideline-supported strategy than doubling the statin dose. A randomized comparison showed that adding bempedoic acid achieved a 63% goal attainment rate (<70 mg/dL) versus only 37% for statin titration, without the increased risk of muscle side effects associated with higher statin doses [4].

Formulary Decision-Making for High-Risk, Statin-Intolerant Populations

Health systems and payers can justify the inclusion of bempedoic acid on formularies based on its cost-effectiveness profile. A health economic analysis derived from CLEAR Outcomes trial data estimated an ICER of $166,830 per QALY at list price, which improves to $70,279 per QALY in an on-treatment analysis, demonstrating favorable value compared to standard care in this high-risk, difficult-to-treat population [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bempedoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.